molecular formula C8H14FNO B13910701 [(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]((2)H)methanol

[(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]((2)H)methanol

Cat. No.: B13910701
M. Wt: 161.21 g/mol
InChI Key: QAJRFPVPHUYVFE-PJSNUCDISA-N
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Description

This compound (CAS: 2097518-76-6) is a fluorinated pyrrolizine derivative with the molecular formula C₈H₁₄FNO and a molecular weight of 159.20 g/mol . Its structure features a pyrrolizine ring system substituted with a fluorine atom at the 2R position and a methanol group at the 7a-yl position. It is synthesized via methods involving column chromatography (dichloromethane/methanol gradient) and is used in pharmaceutical research, notably as a precursor in the prodrug of MRTX1133 for targeting KRASG12D-mutated cancers .

Properties

Molecular Formula

C8H14FNO

Molecular Weight

161.21 g/mol

IUPAC Name

dideuterio-[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1/i6D2

InChI Key

QAJRFPVPHUYVFE-PJSNUCDISA-N

Isomeric SMILES

[2H]C([2H])([C@@]12CCCN1C[C@@H](C2)F)O

Canonical SMILES

C1CC2(CC(CN2C1)F)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation generally follows these key steps:

Specific Reaction Conditions

  • Ozonation: Used in some synthetic routes to introduce oxygen functionalities or to activate intermediates for fluorination or hydroxymethylation steps.
  • Fluorination Reagents: Selective electrophilic or nucleophilic fluorinating agents under controlled temperature and pressure to achieve regio- and stereoselective fluorination.
  • Chromatographic Separation: Chiral HPLC or preparative chromatography to isolate the desired enantiomer with enantiomeric excess (ee) and diastereomeric excess (de) often exceeding 99%.

Industrial Scale Considerations

Industrial synthesis emphasizes:

  • Simple, mild reaction conditions to preserve stereochemical integrity.
  • High yield and purity to allow multi-kilogram scale production.
  • Use of cost-effective reagents and solvents.
  • Process optimization to reduce reaction times and waste.

Chemical Reactions and Analysis

Reaction Type Common Reagents Conditions Outcome / Major Products
Oxidation Potassium permanganate, ozone Mild temperature, controlled Introduction of hydroxyl groups or oxidation of intermediates
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous, low temperature Reduction of carbonyl intermediates to alcohols
Substitution Fluorinating agents (e.g., Selectfluor) Controlled temperature Selective fluorination at tertiary carbon

These reactions are carefully controlled to maintain the stereochemistry at both chiral centers. The choice of reagents and conditions directly influences the yield and stereochemical purity of the final product.

Data Table: Key Preparation Parameters and Outcomes

Parameter Details Notes
Molecular Formula C8H14FNO Confirmed by multiple sources
Molecular Weight 159.20 g/mol Monoisotopic mass 159.105942
Enantiomeric Excess (ee) >99% Achieved via chiral chromatography
Diastereomeric Excess (de) >99% Critical for biological activity
Typical Yield High (exact values vary, often >85%) Dependent on reaction optimization
Reaction Temperature Mild (0–40 °C) Maintains chiral center integrity
Reaction Time Short (varies by step, typically hours) Efficient for industrial scalability

Research Findings and Source Diversity

  • The compound’s unique chiral centers (fluorotertiary and azaquaternary) impart distinct chemical and biological properties, making it a versatile building block in organic synthesis and drug discovery.
  • Studies highlight the importance of mild reaction conditions to avoid racemization or epimerization, which would compromise biological activity.
  • Industrial protocols focus on scalability and reproducibility , ensuring that the stereochemistry is preserved during large-scale synthesis.
  • Comparative analysis with structurally similar compounds emphasizes the distinctiveness of the (2R,7aS) stereochemistry in influencing both chemical reactivity and biological interactions.

Chemical Reactions Analysis

Types of Reactions

(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of (2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Stereoisomers: [(2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol

  • Molecular Formula: C₈H₁₄FNO (identical to the target compound)
  • Safety Profile: Shares similar hazards (H302, H315, H319, H335) but may exhibit distinct pharmacokinetics due to stereochemical differences .

Non-Fluorinated Analog: (Tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol

  • CAS : 78449-72-6
  • Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol)
  • Key Differences :
    • Fluorine Substitution : Absence of fluorine reduces electronegativity and lipophilicity, likely decreasing membrane permeability compared to the fluorinated derivative.
    • Applications : Used in synthetic intermediates but lacks documented pharmacological activity .

Ethanol-Substituted Derivative: 2-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol

  • CAS : 78449-77-1
  • Molecular Formula: C₉H₁₇NO (MW: 155.24 g/mol)
  • Key Differences: Alcohol Chain Length: Ethanol substituent increases molecular weight and boiling point (93.5–94.5 °C at 5 Torr) compared to methanol derivatives.

Physicochemical and Pharmacological Comparisons

Property Target Compound (2R,7aS) Non-Fluorinated Analog (CAS 78449-72-6) Ethanol Derivative (CAS 78449-77-1)
Molecular Weight 159.20 g/mol 141.21 g/mol 155.24 g/mol
Boiling Point Not reported Not reported 93.5–94.5 °C (5 Torr)
Lipophilicity High (due to fluorine) Moderate Moderate-High
Pharmacological Use Cancer prodrug precursor Synthetic intermediate Undocumented
Hazard Profile H302, H315, H319, H335 Similar hazards Not specified

Impact of Fluorine Substitution

  • Electron-Withdrawing Effects : Fluorine enhances metabolic stability by resisting oxidation, a critical advantage in drug design .
  • Toxicity : Fluorinated compounds may exhibit distinct toxicokinetics, as seen in the target compound’s hazard profile .

Stereochemical Influence

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